3-(4-Methoxyphenyl)pyridin-4-amine
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-10-4-2-9(3-5-10)11-8-14-7-6-12(11)13/h2-8H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILNXCGFZNFZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734695 | |
| Record name | 3-(4-Methoxyphenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258632-56-2 | |
| Record name | 3-(4-Methoxyphenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst Selection
Palladium-based systems (e.g., Stille and decarboxylative routes) outperform copper catalysts in yield but incur higher costs. Copper’s affordability makes it preferable for large-scale Ullmann couplings, despite slightly lower efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like phosphorus tribromide for halogenation reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that derivatives of 3-(4-Methoxyphenyl)pyridin-4-amine exhibit significant antiproliferative properties against various cancer cell lines. For instance, a study focused on the synthesis of pyridine derivatives revealed that certain modifications to the aniline moiety, including the incorporation of methoxy groups, enhanced the compounds' potency against tumor cells. The study reported IC50 values in the micromolar range, indicating strong anticancer activity across multiple cell lines .
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with tumor growth and angiogenesis. Specifically, compounds containing the 4-methoxyphenyl group have been shown to interact with CDC42 GTPases, which are overexpressed in various tumors. This interaction leads to a disruption in cellular signaling that promotes cancer cell proliferation .
Organic Synthesis Applications
Catalytic Properties
this compound has been utilized as a catalyst in organic synthesis reactions. For example, it has been incorporated into ionic liquids that serve as environmentally friendly catalysts for the synthesis of indoles and tetrazoles. These reactions benefit from the compound's ability to facilitate chemical transformations under mild conditions, thereby enhancing reaction yields and reducing the need for hazardous solvents .
Synthesis of Heterocycles
The compound is also involved in the synthesis of various heterocyclic compounds. A notable application is its role in microwave-mediated synthesis methods that produce 1,2,4-triazolo[1,5-a]pyridines. This method allows for rapid and efficient formation of complex structures with high yields, showcasing the compound's versatility as a building block in synthetic chemistry .
Data Tables
Case Studies
-
Antiproliferative Activity Study
A comprehensive study evaluated a series of pyridine derivatives including this compound against various cancer cell lines. The results indicated that modifications to the methoxy group significantly influenced biological activity, with some derivatives achieving IC50 values below 10 μM . -
Ionic Liquid Catalysis
The development of N,N-dimethylpyridin-4-amine-based ionic liquids demonstrated enhanced catalytic efficiency in organic reactions. These ionic liquids facilitated the synthesis of indoles with minimal catalyst loading and under solvent-free conditions, highlighting their potential for sustainable chemistry practices . -
Microwave-Assisted Synthesis
Another study showcased a catalyst-free approach using this compound in microwave-assisted reactions to synthesize 1,2,4-triazolo[1,5-a]pyridines. The method yielded high purity products efficiently within short reaction times, underscoring the compound's utility in modern synthetic methodologies .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their substitution patterns:
Key Observations :
- Pyridine vs.
- Chalcones : The α,β-unsaturated ketone in chalcones (e.g., 2h) allows for electrophilic reactivity, while the 4-methoxyphenyl group in ring B modulates electron density and bioactivity .
Cytotoxic and Anticancer Activity
- β-Carboline Derivatives : Compound 1-(4-methoxyphenyl)-3-(substituted oxazol-5-one)-β-carboline () exhibited IC₅₀ values as low as 2.13 μM against ovarian cancer cells, outperforming analogs with thioxo or triazole substituents. The 4-methoxyphenyl group at N1 enhances lipophilicity and membrane permeability .
- Chalcones : Substitution at the para position of ring B with electron-withdrawing groups (e.g., fluorine in 2j) improves potency (IC₅₀ = 4.7 μM), whereas methoxy substitution (e.g., 2p) reduces activity (IC₅₀ = 70.8 μM) due to decreased electronegativity .
Antioxidant and Anti-inflammatory Activity
Physicochemical Properties
The 4-methoxyphenyl group contributes to:
Challenges and Contradictions
- Substituent Position Sensitivity : In β-carbolines, methoxy substitution at N1 enhances activity, but similar substitution in chalcones (ring B) reduces potency, highlighting context-dependent SAR .
- Electron Effects vs. Steric Hindrance : Methoxy groups improve solubility but may introduce steric clashes in enzyme binding pockets, as seen in cluster 6 chalcones .
Biological Activity
3-(4-Methoxyphenyl)pyridin-4-amine, also known by its CAS number 1258632-56-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic areas.
The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with 4-aminopyridine. This reaction is often performed in methanol under reflux conditions, followed by reduction using sodium borohydride to yield the desired amine. The compound's structure features a pyridine ring substituted with a methoxyphenyl group, which contributes to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites on proteins, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate protein activity, influencing various biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds structurally similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its structural features allow it to interfere with pro-inflammatory cytokine signaling .
- Receptor Binding : It serves as a ligand in receptor binding studies, particularly in the context of G-protein coupled receptors (GPCRs) and enzyme inhibitors. This aspect is crucial for drug design targeting specific pathways involved in diseases like cancer and autoimmune disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Studies : A study highlighted the anticancer effects of similar pyridine derivatives on human leukemia cells, showing significant inhibition of cell growth and induction of apoptosis at micromolar concentrations .
- Inflammation Models : In animal models, compounds with similar structures demonstrated reduced levels of inflammatory markers when administered during induced inflammation, suggesting a potential therapeutic role in chronic inflammatory diseases .
- Receptor Interaction Studies : Research utilizing receptor binding assays indicated that this compound could effectively bind to specific receptors involved in neurotransmission, hinting at possible applications in neuropharmacology .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)pyridin-2-amine | Amino group at the 2-position | Moderate anticancer activity |
| 3-(4-Methoxyphenyl)pyridin-2-amine | Similar structure but different positioning | Reduced receptor affinity |
| 3-(4-Methoxyphenyl)pyridin-4-ol | Hydroxyl group instead of amino group | Enhanced solubility but lower bioactivity |
Q & A
Basic Research Questions
What are the common synthetic routes for 3-(4-Methoxyphenyl)pyridin-4-amine, and what methodological considerations are critical?
The synthesis typically involves condensation reactions or nucleophilic substitution. For example:
- Schiff Base Formation : Reacting 4-benzyloxy-3-methoxybenzaldehyde with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol with acetic acid catalysis yields intermediates, which can be cyclized to form pyridine derivatives .
- Purification : Use vacuum filtration and recrystallization (ethanol/methanol) to isolate high-purity products (91% yield reported) .
- Key Parameters : Solvent choice (ethanol for solubility), acid catalysis (acetic acid), and reaction time (1–3 hours) are critical for optimal yields .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| Intermediate synthesis | 2-Hydrazinopyridine + Aldehyde | Ethanol | Acetic acid | 91% |
| Cyclization | NaOCl·5H₂O | Ethanol | – | 59–91% |
How is structural characterization performed for this compound?
- NMR : - and -NMR (DMSO-d₆) identify proton environments (e.g., δ 10.72 for imine protons) and carbon shifts (δ 157.16 for carbonyl carbons) .
- HRMS : Confirms molecular weight (e.g., m/z 334.1553 for [M+H]⁺) .
- FTIR : Detects functional groups (e.g., 1596 cm⁻¹ for C=N stretching) .
What are standard purification techniques for pyridine derivatives?
- Recrystallization : Ethanol or methanol is preferred for removing unreacted starting materials .
- Column Chromatography : Useful for isolating isomers or byproducts using dichloromethane/hexane gradients .
Which derivatives of this compound are commonly studied?
Derivatives include:
- Triazolo-pyridines : Synthesized via oxidative cyclization of hydrazones .
- Fluorinated analogs : Introduce fluorine via nucleophilic substitution (e.g., using NaOCl) to modulate electronic properties .
Advanced Research Questions
How can reaction conditions be optimized to address low yields in cyclization steps?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Pd) to enhance cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve intermediate solubility .
- Temperature Control : Gradual heating (50–80°C) prevents decomposition of sensitive intermediates .
How do electronic effects of substituents influence reactivity?
- Methoxy Group : Electron-donating groups increase pyridine ring electron density, affecting nucleophilic attack positions. Computational modeling (DFT) predicts charge distribution .
- Fluorine Substitution : Electron-withdrawing groups enhance stability of intermediates (e.g., triazolo-pyridines) .
What strategies resolve contradictions in NMR data for pyridine derivatives?
- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing signal splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .
How can structure-activity relationships (SAR) guide biological studies?
- Bioisosteric Replacement : Replace methoxy with trifluoromethoxy to enhance metabolic stability .
- Assays : Test kinase inhibition (e.g., JAK2) or antimicrobial activity using MIC assays, referencing similar pyridine-based inhibitors .
Table 2 : Example Biological Activity Data
| Derivative | Target | IC₅₀ (µM) | Assay Type |
|---|---|---|---|
| Triazolo-pyridine | Kinase X | 0.12 | Fluorescence polarization |
| Fluorinated analog | Bacterial Biofilm | 4.5 | Crystal violet assay |
What computational tools predict interactions of this compound with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to active sites (e.g., ATP-binding pockets) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
How are high-throughput screening (HTS) pipelines designed for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
